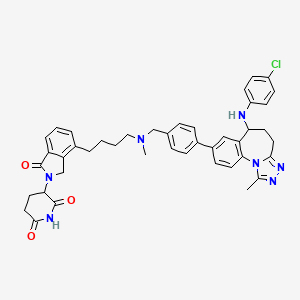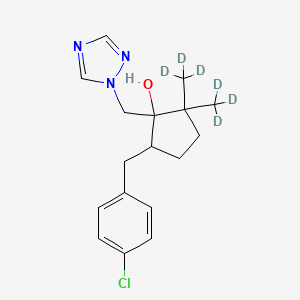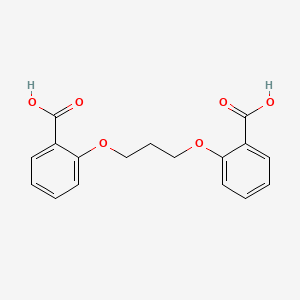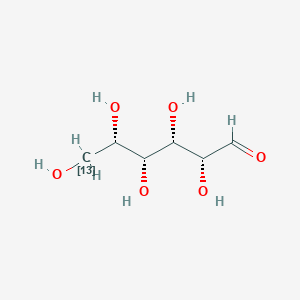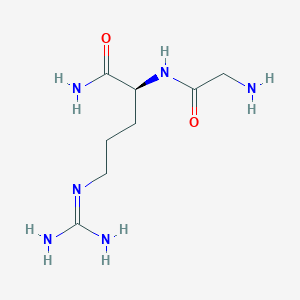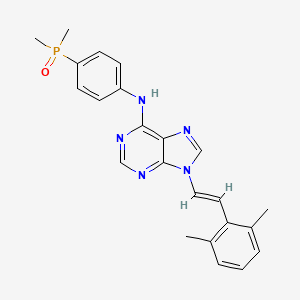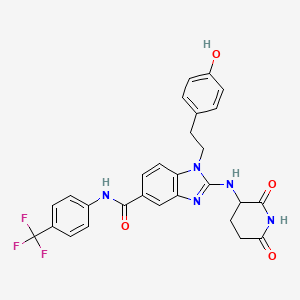
Egfr-IN-81
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Egfr-IN-81 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple steps of synthesis, purification, and quality control .
Analyse Chemischer Reaktionen
Egfr-IN-81 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-81 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR. In biology and medicine, this compound is utilized in cancer research to investigate its effects on cancer cell lines and its potential as a therapeutic agent. In the industry, it is used in the development of new drugs and therapies targeting EGFR .
Wirkmechanismus
The mechanism of action of Egfr-IN-81 involves the inhibition of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs by binding to the adenosine triphosphate-binding site of the enzyme, preventing its activation and subsequent signaling pathways. The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-81 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but may differ in their potency, selectivity, and clinical applications. This compound is unique in its ability to inhibit both the wild-type EGFR and the L858R/T790M mutation with high potency .
Conclusion
This compound is a potent and selective inhibitor of the epidermal growth factor receptor, with significant applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for studying EGFR inhibition and developing new cancer therapies.
Eigenschaften
Molekularformel |
C28H24F3N5O4 |
|---|---|
Molekulargewicht |
551.5 g/mol |
IUPAC-Name |
2-[(2,6-dioxopiperidin-3-yl)amino]-1-[2-(4-hydroxyphenyl)ethyl]-N-[4-(trifluoromethyl)phenyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H24F3N5O4/c29-28(30,31)18-4-6-19(7-5-18)32-25(39)17-3-11-23-22(15-17)34-27(33-21-10-12-24(38)35-26(21)40)36(23)14-13-16-1-8-20(37)9-2-16/h1-9,11,15,21,37H,10,12-14H2,(H,32,39)(H,33,34)(H,35,38,40) |
InChI-Schlüssel |
WTZZJDHKIGPDFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1NC2=NC3=C(N2CCC4=CC=C(C=C4)O)C=CC(=C3)C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


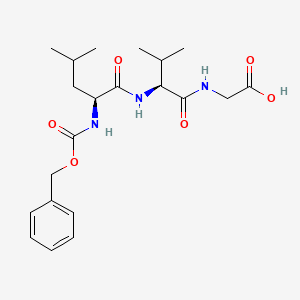

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

pyrimidine-2,4-dione](/img/structure/B12392482.png)
